5-chloro-2,4-difluoro-N-(methylsulfonyl)benzamide
Description
5-Chloro-2,4-difluoro-N-(methylsulfonyl)benzamide is a halogenated benzamide derivative featuring a methylsulfonyl group (-SO₂CH₃) attached to the benzamide nitrogen. This compound is structurally characterized by:
- Chlorine at the 5-position,
- Fluorine at the 2- and 4-positions,
- A methylsulfonyl substituent on the amide nitrogen.
Such substitutions confer unique electronic and steric properties, making it relevant in agrochemical and pharmaceutical research.
Structure
3D Structure
Properties
IUPAC Name |
5-chloro-2,4-difluoro-N-methylsulfonylbenzamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6ClF2NO3S/c1-16(14,15)12-8(13)4-2-5(9)7(11)3-6(4)10/h2-3H,1H3,(H,12,13) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NWBXRGISZTYCNP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)NC(=O)C1=CC(=C(C=C1F)F)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6ClF2NO3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.65 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-chloro-2,4-difluoro-N-(methylsulfonyl)benzamide typically involves the reaction of 5-chloro-2,4-difluorobenzoic acid with methanesulfonamide. The reaction is facilitated by the use of coupling agents such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride and 4-dimethylaminopyridine in a solvent like tetrahydrofuran .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, ensuring purity, and implementing cost-effective production techniques.
Chemical Reactions Analysis
Types of Reactions
5-chloro-2,4-difluoro-N-(methylsulfonyl)benzamide can undergo various chemical reactions, including:
Substitution Reactions: The chlorine and fluorine atoms can be substituted by other nucleophiles under appropriate conditions.
Oxidation and Reduction: The methylsulfonyl group can be oxidized or reduced, leading to different derivatives.
Common Reagents and Conditions
Substitution: Reagents such as sodium hydroxide or potassium carbonate in polar solvents can facilitate substitution reactions.
Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate can be used.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly employed.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield various substituted benzamides, while oxidation and reduction can lead to sulfone or sulfoxide derivatives.
Scientific Research Applications
Pharmacological Applications
- Sodium Channel Inhibition
-
Anti-inflammatory Properties
- Research indicates that compounds similar to this compound exhibit anti-inflammatory effects by modulating the NLRP3 inflammasome pathway. This pathway is involved in various inflammatory diseases, suggesting potential therapeutic applications in conditions like myocardial infarction and chronic inflammatory diseases .
- Cancer Research
Data Table of Applications
Case Studies
- Pain Management
- Inflammatory Disease Models
- Cancer Cell Lines
Mechanism of Action
The mechanism of action of 5-chloro-2,4-difluoro-N-(methylsulfonyl)benzamide involves its interaction with specific molecular targets. It can inhibit certain enzymes or receptors, leading to its observed biological effects. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Comparative Analysis with Structural Analogs
Structural and Functional Group Comparisons
The following table highlights key structural analogs and their differences:
Key Observations:
Substituent Effects on Bioactivity: The methylsulfonyl group (-SO₂CH₃) enhances metabolic stability and binding affinity in agrochemicals (e.g., saflufenacil intermediates) compared to sulfonamide (-SO₂NH₂) derivatives .
Positional Isomerism: Chlorine at the 5-position (as in the target compound) versus the 2-position (e.g., 5-amino-2-chloro derivative) alters steric hindrance, affecting interactions with biological targets .
Physicochemical and Pharmacokinetic Properties
- Lipophilicity : Fluorine and chlorine substituents increase logP (lipophilicity), enhancing bioavailability. For example, the target compound’s logP is estimated to be higher than the hydroxy analog in .
- Solubility : Sulfonamide derivatives (e.g., compound in ) exhibit better aqueous solubility due to hydrogen bonding from -SO₂NH₂, whereas methylsulfonyl groups reduce solubility but improve stability .
Biological Activity
5-Chloro-2,4-difluoro-N-(methylsulfonyl)benzamide is a compound of growing interest in medicinal chemistry due to its potential biological activities, particularly in the fields of oncology and pain management. This article explores its biological activity, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound has the following chemical structure:
- Chemical Formula : CHClFNOS
- CAS Number : 1354960-67-0
This compound features a benzamide core with two fluorine atoms and a chlorine atom attached to the aromatic ring, along with a methylsulfonyl group that enhances its solubility and biological activity.
This compound exhibits its biological effects primarily through the inhibition of specific molecular targets. The following mechanisms have been proposed based on existing research:
- Inhibition of Kinases : The compound has shown potential as an inhibitor of cyclin-dependent kinases (CDKs), which play critical roles in cell cycle regulation. In particular, it has been evaluated for its selectivity towards CDK9, which is involved in transcriptional regulation and has been implicated in various cancers .
- Antitumor Activity : Studies indicate that this compound may induce apoptosis in cancer cells by disrupting critical signaling pathways. For instance, it has demonstrated significant antiproliferative effects against several human cancer cell lines .
Biological Activity Data
A summary of the biological activity data for this compound is presented below:
| Activity Type | Cell Line/Model | IC50 (µM) | Notes |
|---|---|---|---|
| Antiproliferative | Human glioblastoma U251 | <10 | Significant reduction in cell viability |
| Antiproliferative | Human melanoma WM793 | 15-30 | Induces apoptosis via mitochondrial pathway |
| CDK Inhibition | CDK9 | 44-fold selectivity over CDK2 | Mechanistic studies ongoing |
Case Studies and Research Findings
- Anticancer Studies : In a series of experiments conducted on human cancer cell lines, this compound exhibited significant cytotoxicity. The compound was found to interact with Bcl-2 proteins, leading to enhanced apoptosis in resistant cancer cells .
- Pain Management Applications : The compound's mechanism suggests potential analgesic properties due to its interaction with sodium channels involved in pain signaling. In preclinical studies, it showed promise in reducing pain responses in animal models .
- Structure-Activity Relationship (SAR) : Research indicates that modifications to the benzamide structure can significantly impact biological activity. For example, substituents at specific positions on the aromatic ring have been correlated with enhanced potency against various targets .
Q & A
Q. What purification techniques are optimal for isolating trace impurities (e.g., regioisomers) in the final product?
- Methodology : Combine column chromatography (silica gel, eluting with hexane/EtOAc gradients) with preparative HPLC (C18 column, acetonitrile/water mobile phase). For persistent impurities, recrystallize using DCM/hexane mixtures .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
